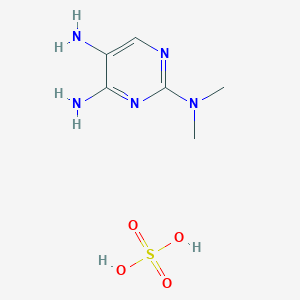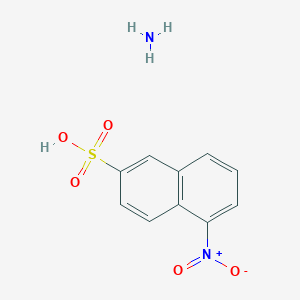
5-Nitronaphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitronaphthalene-2-sulfonic acid is an organic compound with the molecular formula C₁₀H₇NO₅S. It is a derivative of naphthalene, characterized by the presence of a nitro group (-NO₂) at the 5th position and a sulfonic acid group (-SO₃H) at the 2nd position on the naphthalene ring. This compound is commonly used in the synthesis of dyes and pigments due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Nitronaphthalene-2-sulfonic acid can be synthesized through the nitration of naphthalene-2-sulfonic acidThe reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Nitronaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used to facilitate substitution reactions.
Major Products Formed
Reduction: The reduction of this compound typically yields 5-aminonaphthalene-2-sulfonic acid.
Substitution: Depending on the substituent introduced, various derivatives of naphthalene-2-sulfonic acid can be formed.
Scientific Research Applications
5-Nitronaphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-nitronaphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its use in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Aminonaphthalene-2-sulfonic acid: Formed by the reduction of 5-nitronaphthalene-2-sulfonic acid, it has different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both nitro and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds .
Properties
CAS No. |
6272-01-1 |
|---|---|
Molecular Formula |
C10H10N2O5S |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
azane;5-nitronaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H7NO5S.H3N/c12-11(13)10-3-1-2-7-6-8(17(14,15)16)4-5-9(7)10;/h1-6H,(H,14,15,16);1H3 |
InChI Key |
CORQPSJSQHGKDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)[N+](=O)[O-].N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[[(1,3,4-thiadiazol-2-ylamino)carbonyl]amino]-, ethyl ester](/img/structure/B14008666.png)
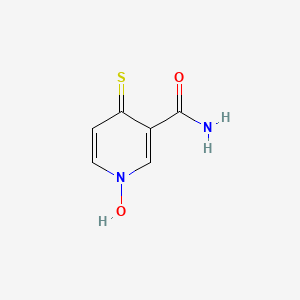
![n,n'-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14008675.png)
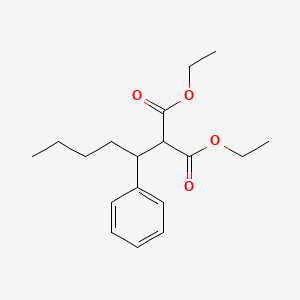
![1-Amino-3-[(4-methylphenoxy)sulfinylamino]benzene](/img/structure/B14008686.png)
![2-[Butanoyl(ethyl)amino]ethyl butanoate](/img/structure/B14008690.png)
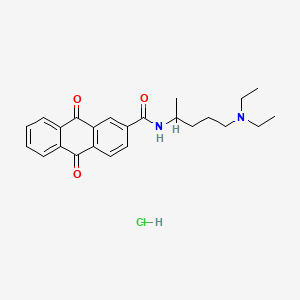
![2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol](/img/structure/B14008693.png)
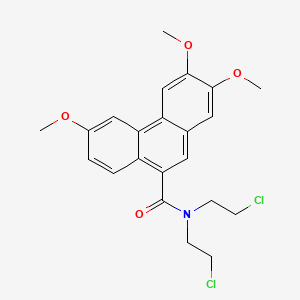
![2,3-Bis(morpholin-4-yl)-3-phenyl-1-[4-(2-phenylethyl)phenyl]propan-1-one](/img/structure/B14008706.png)

![6-Iodo-1H-benzo[d]imidazol-2-amine (hydrochloride)](/img/structure/B14008716.png)
